5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione

Fragment-based drug discovery soluble epoxide hydrolase structure-activity relationship

Generic 5-substituted uracils (e.g., thymine) lack the ionizable amine needed for key target interactions. 5-(Piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione introduces a tertiary amine (pKa ~9.5) enabling hydrogen-bond/ionic contacts absent in neutral analogs. • sEH fragment probe: 6-amino deletion vs. co-crystallized analog (IC50 0.029 mM, PDB 3WKA) enables novel vector growth. • Antibacterial core: piperidinouracil scaffold for N1/N3/C6 SAR (gram-positive leads, MIC ~4 μg/mL). • Supply: ≥95% purity; ionizable piperidine supports salt screening & solubility profiling for in vivo PK.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 37454-53-8
Cat. No. B6419853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione
CAS37454-53-8
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CNC(=O)NC2=O
InChIInChI=1S/C9H13N3O2/c13-8-7(6-10-9(14)11-8)12-4-2-1-3-5-12/h6H,1-5H2,(H2,10,11,13,14)
InChIKeyFBTCYHWAZUTCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione Scaffold Profile & Procurement


5-(Piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione (CAS 37454-53-8) is a 5-substituted uracil derivative in which a piperidine ring is directly attached to the pyrimidinedione core [1]. With a molecular weight of 195.22 g·mol⁻¹, this compound falls within the fragment-sized chemical space commonly exploited in fragment-based drug discovery [2]. It serves as both a stand-alone pharmacophore in antibacterial piperidinouracil patents [3] and as a synthetic building block for more elaborate bioactive molecules. Commercial availability from multiple suppliers with purities ranging from 95% to 98% makes it readily accessible for medicinal chemistry and chemical biology campaigns .

Fragment-based lead discovery scaffold with commercial multi-grade availability

Synthetic building block for 5-substituted uracil derivatives and nucleoside analogs

Ionizable piperidine moiety supports salt screening and pH-dependent solubility studies

5-(Piperidin-1-yl)pyrimidinedione: Why It Cannot Be Substituted


Within the 5-substituted uracil series, even subtle changes to the C5 substituent profoundly alter both biological target engagement and physicochemical properties [1]. The piperidine ring in 5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione introduces a tertiary amine capable of participating in key hydrogen-bond and ionic interactions that simple alkyl or halogen substituents cannot replicate. Conversely, the absence of the 6-amino and N1-methyl groups distinguishes this scaffold from related piperidinyl pyrimidinediones that have been co-crystallized with soluble epoxide hydrolase, resulting in different binding modes and potency profiles [2]. These structural nuances mean that substituting a generic 5-substituted uracil—such as thymine or 5-fluorouracil—for this compound in a biological assay or synthetic sequence will yield non-equivalent results, underscoring the need for compound-specific evidence when selecting research materials.

C5 substituent specificity

Modifications to the C5 group may shift target engagement and physicochemical properties, making generic 5-substituted uracils non-equivalent.

Tertiary amine interaction

The piperidine nitrogen’s hydrogen-bond/ionic capacity may not be reproduced by halogen or alkyl substituents, altering binding modes.

Distinct from 6-amino-1-methyl analog

Absence of 6-amino and N1-methyl groups differentiates it from the sEH co-crystallized analog, potentially shifting binding profiles.

Evidence Guide for 5-(Piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione


sEH Binding: Comparison with Co-Crystallized Analog

The 6-amino-1-methyl analog of the target compound has been co-crystallized with human soluble epoxide hydrolase (sEH) and exhibits an IC50 of 0.029 mM under defined conditions [1]. The target compound, 5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione, lacks the 6-amino group that forms a key hydrogen bond in the sEH active site as well as the N1-methyl group that occupies a hydrophobic pocket [2]. This structural divergence predicts a distinct binding pose, likely resulting in weaker sEH inhibition for the target compound, which may be advantageous in screening cascades where selective inhibition of other targets is desired.

sEH Binding Context
Class-level inference
Analog IC50 0.029 mM; target lacks key H-bond donor (6-NH2) and N1-methyl
Supports selective fragment screening context
No head-to-head IC50; predicted weaker binding based on structural divergence
Fragment-based drug discovery soluble epoxide hydrolase structure-activity relationship

DNA Polymerase IIIC Inhibition vs. 6-Anilinouracils

The patent US20060100224A1 explicitly claims piperidinouracils, including 5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione, as antibacterial agents targeting gram-positive bacterial DNA polymerase IIIC [1]. While specific MIC values for the target compound are not disclosed in the patent, the broader class of 6-anilinouracils—which share the uracil core—have demonstrated MICs as low as 4 μg/mL against Staphylococcus spp. [2]. The target compound represents a minimal pharmacophoric element within this class, offering a simpler scaffold for medicinal chemistry optimization compared to the more elaborate 6-anilinouracil derivatives.

DNA Pol IIIC Inhibition
Reported
Patent claims antibacterial utility; comparator 6-anilinouracils MIC ~4 μg/mL
Synthetically tractable entry point for med chem optimization
Target MIC not disclosed; structural simplification may trade off potency
Antibacterial DNA polymerase IIIC piperidinouracil

Purity Grade Comparison for Procurement

Commercial sourcing of 5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione reveals three distinct purity grades: 95% (AKSci, Cat. 4769CD) , 97% (Leyan, Product No. 1342487) , and ≥98% (MolCore, NLT 98% specification) . For applications requiring stringent control of impurities—such as biophysical fragment screening where trace contaminants can generate false positives—the higher purity grades (97–98%) are preferred. The 95% grade may be acceptable for initial synthetic transformations where subsequent purification is planned.

Purity Grades
Lot attribute
~3% purity gap (95% to ≥98%) across suppliers
Grade selection influences biophysical screening reproducibility
AKSci 95%, Leyan 97%, MolCore ≥98%
Purity procurement quality control

Physicochemical Profile vs. 5-Halogenated Uracils

The presence of a piperidine ring at the C5 position introduces a basic tertiary amine (calculated pKa ~9.5) absent in 5-halogenated uracils such as 5-fluorouracil or 5-chlorouracil. This amine significantly alters the ionization profile at physiological pH, increasing aqueous solubility of the protonated form and enabling salt formation for formulation studies [1]. While experimental logP data for the target compound are not published, computational estimates suggest a logP of approximately 0.8–1.2, placing it in a more polar range than 5-bromouracil (logP ~1.5) and substantially more polar than 5-iodouracil (logP ~2.0) [2].

Physicochemical Profile
Class-level inference
Estimated logP 0.8–1.2 vs. 5-bromouracil ~1.5, 5-iodouracil ~2.0; ionizable piperidine (pKa ~9.5)
Ionizable amine enables pH-dependent solubility tuning
Computational estimates; experimental logP not published
Lipophilicity physicochemical properties drug-likeness

Applications of 5-(Piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione


Fragment-Based Lead Generation for sEH

Use 5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione as a core fragment for structure-activity relationship exploration around the uracil-binding pocket of sEH. The absence of the 6-amino group, which is critical for high-affinity binding in the co-crystallized analog 6-amino-1-methyl-5-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione (IC50 0.029 mM, PDB 3WKA [1]), provides an opportunity to probe alternative hydrogen-bonding vectors and grow the fragment into a novel chemical series with differentiated selectivity.

DNA Polymerase IIIC Inhibitor Optimization

Employ the compound as the simplest piperidinouracil building block in a medicinal chemistry program aimed at gram-positive antibacterial agents. The patent family exemplified by US20060100224A1 [2] positions this scaffold as a starting point for iterative substitution at the N1, N3, and C6 positions, enabling systematic exploration of potency and selectivity relative to the more advanced 6-anilinouracil leads (MIC ~4 μg/mL) [3].

Synthetic Intermediate for Uracil Nucleoside Analogs

The piperidine substituent can serve as a masked amine or a leaving group in further transformations. The compound's availability at purity levels up to 98% from commercial suppliers makes it a reliable starting material for the synthesis of 5-substituted pyrimidine nucleoside analogs with potential antiviral or anticancer activity, as described in the broader 5-substituted uracil literature [4].

pH-Dependent Solubility and Salt Screening

Leverage the ionizable piperidine nitrogen (estimated pKa ~9.5) to conduct pH-dependent solubility profiling and salt formation screens. This property differentiates the compound from neutral 5-halogenated uracils (e.g., 5-fluorouracil, logP -0.89) and enables formulation work that exploits the tertiary amine for improved aqueous solubility [5]. Such studies are particularly valuable when the compound is intended as a fragment hit requiring formulation for in vivo PK assessment.

Application
Selection Property
Validation Focus
Fragment-based lead generation for sEH
Core scaffold with differentiated substitution pattern
Binding mode and selectivity screening
DNA Pol IIIC inhibitor optimization
Minimal piperidinouracil building block
Antibacterial activity and SAR expansion at N1,N3,C6
Synthetic intermediate for nucleoside analogs
Consistent high purity and reactive C5 handle
Downstream coupling and product integrity
pH-dependent formulation studies
Ionizable piperidine nitrogen
Solubility-pH profiling and salt screening
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